molecular formula C11H7NO3S B113341 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde CAS No. 952958-62-2

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde

Cat. No. B113341
M. Wt: 233.24 g/mol
InChI Key: YZEMIKQHEIXAPV-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as benzodioxoles or 1,3-benzodioxoles . These are aromatic heterocyclic compounds containing a benzene ring fused to a dioxole ring .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized via palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 368.34, and a chemical formula of C19H16N2O6 . The compound is likely to be a small molecule .

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of novel compounds using "4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde" or related structures has been a focus in research to explore their potential applications. For instance, Liang et al. (2004) synthesized a compound through the interaction of 1,3-benzodioxole-5-carbaldehyde with other chemicals, highlighting the role of this structure in forming complex molecules with potential weak C—H⋯N and C—H⋯O interactions (Liang, 2004).

Physicochemical Properties

  • Research by Tokárová and Biathová (2018) on the synthesis of substituted thiophene-2-carbaldehydes utilized in creating symmetrically substituted thiazolo[5,4-d]thiazoles sheds light on the importance of structural modifications to enhance solubility and influence physicochemical properties (Tokárová & Biathová, 2018).

Potential Biological Activities

  • Studies also focus on the synthesis of derivatives with potential biological activities. For example, Venkatesh et al. (2010) developed a protocol for synthesizing derivatives showing antimicrobial and analgesic activities, indicating the biomedical relevance of such compounds (Venkatesh, Bodke, & Biradar, 2010).
  • Another example is the work of Deshineni et al. (2020), where novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones were prepared and evaluated for their anticancer and antibacterial potency, suggesting the therapeutic potential of compounds synthesized from or related to "4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde" (Deshineni et al., 2020).

Design of Antitumor Agents

  • Matiichuk et al. (2020) have highlighted the use of derivatives for the design of antitumor agents, showcasing a lead compound superior to some reference drugs in antitumor screening, thus emphasizing the compound's potential in cancer research (Matiichuk et al., 2020).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-4-11-12-8(5-16-11)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMIKQHEIXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde

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